2-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-[[1-(2-methoxyethyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O2/c1-21-10-9-20-7-5-12(6-8-20)11-22-14-4-2-3-13(19-14)15(16,17)18/h2-4,12H,5-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYYGPCMEZHEFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)COC2=CC=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate amine and aldehyde precursors.
Attachment of the Methoxyethyl Group: This step involves the alkylation of the piperidine nitrogen with 2-methoxyethyl chloride under basic conditions.
Formation of the Pyridine Ring: The pyridine ring is often synthesized separately through condensation reactions involving suitable nitrile and aldehyde precursors.
Coupling of the Piperidine and Pyridine Rings: The final step involves the coupling of the piperidine intermediate with the pyridine ring, typically through a nucleophilic substitution reaction facilitated by a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit activity against certain biological targets due to its structural similarity to known bioactive molecules. It can be used in the study of receptor-ligand interactions and enzyme inhibition.
Medicine
In medicinal chemistry, 2-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine could be investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with central nervous system receptors, making it a candidate for the development of drugs targeting neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as improved solubility or stability, due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine likely involves its interaction with specific molecular targets such as receptors or enzymes. The piperidine ring may facilitate binding to neurotransmitter receptors, while the trifluoromethyl group could enhance the compound’s metabolic stability and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares key structural motifs with several pharmacologically active molecules. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparison
*Calculated based on molecular formula C₁₅H₁₉F₃N₂O₂.
Key Observations:
- The target compound’s pyridine core distinguishes it from Goxalapladib’s naphthyridine and Example 417’s pyrimidine, which may influence binding specificity and solubility .
- The trifluoromethyl group is a common feature across all compounds, likely contributing to enhanced metabolic stability and hydrophobic interactions.
Physicochemical and Analytical Data
Table 2: Physicochemical Properties and Analytical Metrics
Insights:
- The absence of analytical data for the target compound highlights a gap in publicly available literature. However, analogs like Example 417 demonstrate that trifluoromethyl groups correlate with longer HPLC retention times (1.41 minutes) compared to simpler structures (1.11 minutes), suggesting increased hydrophobicity .
Therapeutic and Pharmacological Relevance
- Goxalapladib : A clinical candidate for atherosclerosis, targeting lipoprotein-associated phospholipase A2 (Lp-PLA2). Its larger structure (MW 718.80) and naphthyridine core may enhance target affinity but reduce bioavailability compared to the smaller target compound .
Mechanistic Implications:
- The target compound’s piperidine-methoxyethyl side chain could improve blood-brain barrier penetration compared to Goxalapladib’s bulky biphenyl groups .
Biological Activity
The compound 2-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine (often referred to as "Compound X") belongs to a class of piperidine derivatives that have garnered attention for their potential biological activities, particularly in pharmacology. This article reviews the biological activity of Compound X, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Compound X is characterized by its unique molecular structure, which includes a piperidine ring substituted with a methoxyethyl group and a trifluoromethyl pyridine moiety. The presence of these functional groups is believed to influence its biological properties significantly.
Research indicates that Compound X may interact with various biological targets, including:
- Serotonin Receptors : Preliminary studies suggest that it may act as a ligand for serotonin receptors, potentially influencing mood and anxiety disorders.
- Phosphodiesterase Inhibition : There is evidence indicating that Compound X exhibits weak inhibitory activity against phosphodiesterase enzymes, which play critical roles in cellular signaling pathways related to inflammation and cognition.
Antidepressant Potential
A study published in PubMed highlights the efficacy of similar piperidine derivatives in modulating serotonin receptor activity. These compounds demonstrated significant affinity for 5-HT1A and 5-HT7 receptors, suggesting that Compound X may possess antidepressant-like properties through serotonergic modulation .
Anti-inflammatory Effects
In vivo studies have shown that compounds structurally related to Compound X can reduce levels of lysophosphatidic acid (LPA) in plasma, which is implicated in inflammatory processes. This suggests a potential anti-inflammatory mechanism that could be explored further in the context of diseases such as pulmonary fibrosis .
Case Study 1: Serotonin Receptor Modulation
In a controlled trial involving piperidine derivatives, researchers found that specific modifications to the piperidine structure enhanced receptor binding affinity and selectivity. Compound X's structural features may allow it to achieve similar results, warranting further investigation into its pharmacological profile.
Case Study 2: Phosphodiesterase Inhibition
Another study explored the effects of various piperidine compounds on phosphodiesterase activity. The findings indicated that these compounds could modulate intracellular signaling pathways effectively. Given its structural similarities, Compound X could exhibit comparable inhibitory effects on phosphodiesterases, potentially leading to therapeutic applications in cognitive disorders.
Data Table: Biological Activities of Piperidine Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
